1-(3-Methoxy-1,2-oxazol-5-yl)ethan-1-one

Description

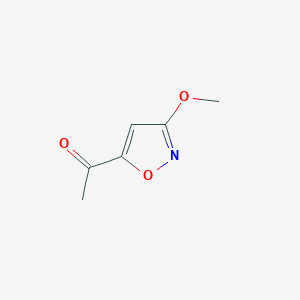

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-methoxy-1,2-oxazol-5-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-4(8)5-3-6(9-2)7-10-5/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MULBTORUXNWBGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=NO1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54258-26-3 | |

| Record name | 1-(3-methoxy-1,2-oxazol-5-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profiles and Mechanistic Investigations of 1 3 Methoxy 1,2 Oxazol 5 Yl Ethan 1 One and Analogous Systems

Intrinsic Reactivity of the 1,2-Oxazole Ring System

The 1,2-oxazole, or isoxazole (B147169), ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions. Its reactivity is a complex interplay of the electronic effects of the heteroatoms and the influence of substituents.

Influence of Electronic Structure and Aromaticity on Reactivity

The 1,2-oxazole ring is classified as an aromatic compound, though its aromaticity is modest compared to benzene. This aromatic character arises from the delocalization of six π-electrons over the five-membered ring. The electronic structure is significantly influenced by the high electronegativity of the oxygen atom and the pyridine-like nature of the nitrogen atom. This leads to a π-electron deficient system, which generally deactivates the ring towards electrophilic attack while making it susceptible to nucleophilic attack under certain conditions.

In 1-(3-Methoxy-1,2-oxazol-5-yl)ethan-1-one, the ring is substituted with two groups that have opposing electronic effects:

3-Methoxy Group (-OCH₃): This is a strong electron-donating group (EDG) that increases the electron density of the ring through a +M (mesomeric) effect, thereby activating it towards electrophilic substitution.

5-Acetyl Group (-COCH₃): This is an electron-withdrawing group (EWG) that decreases the ring's electron density via a -M effect, deactivating it towards electrophiles but potentially activating it for nucleophilic attack.

Preferred Sites for Electrophilic Substitution

Electrophilic aromatic substitution on the parent isoxazole ring is generally difficult due to its π-deficient nature. However, the presence of an activating group, such as the 3-methoxy group in the title compound, facilitates such reactions. The regioselectivity of the substitution is directed by the existing substituents.

The isoxazole ring has three available carbon positions for substitution: C3, C4, and C5. In this compound, the C3 and C5 positions are already substituted. Therefore, any electrophilic substitution on the aromatic ring is directed to the only available position, C4 . The electron-donating nature of the 3-methoxy group strongly activates this position, making it the focal point for attack by electrophiles. For instance, reactions such as nitration or halogenation would be expected to yield the 4-substituted product.

Tendencies for Nucleophilic Attack

Nucleophilic attack on the carbon atoms of the isoxazole ring is generally unfavorable unless a strong electron-withdrawing group is present or a good leaving group is attached to the ring. More commonly, nucleophilic attack, particularly by strong bases, can lead to the cleavage of the weak N-O bond, resulting in ring-opening reactions.

For this compound, two primary sites could be considered for nucleophilic attack on the ring:

C5 Position: This position is activated by the adjacent electron-withdrawing acetyl group and the ring nitrogen atom.

C3 Position: This position is influenced by the ring oxygen and nitrogen atoms.

However, direct nucleophilic aromatic substitution is rare. It is more probable that a strong nucleophile would either attack the carbonyl carbon of the acetyl group or induce a ring-opening cascade.

Reactions Involving the Exocyclic Ketone Moiety (Ethane-1-one)

The acetyl group at the C5 position is a highly reactive functional group that governs a significant portion of the molecule's chemistry, particularly its ability to form new carbon-carbon bonds.

Carbonyl Reactivity (e.g., condensation, addition reactions)

The carbonyl group of the ethane-1-one moiety is electrophilic and readily undergoes addition and condensation reactions. A prominent example is the base-catalyzed Claisen-Schmidt condensation with aromatic aldehydes. In this reaction, the ketone acts as the nucleophile (after deprotonation, see 3.2.2), and the aldehyde serves as the electrophile. The reaction proceeds through a β-hydroxy ketone intermediate, which typically dehydrates under the reaction conditions to yield a highly conjugated α,β-unsaturated ketone, commonly known as a chalcone.

These reactions are synthetically valuable for creating larger, more complex molecules. The general scheme involves reacting this compound with a substituted benzaldehyde in the presence of a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent. nih.govjchemrev.com

| Aldehyde (Ar-CHO) | Base/Solvent | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Benzaldehyde | KOH / Ethanol | Stirred at room temp. | Good to Excellent |

| 4-Chlorobenzaldehyde | NaOH / Methanol | Stirred at room temp. | Good to Excellent |

| 4-Methoxybenzaldehyde | KOH / Ethanol | Stirred at room temp. | Good to Excellent |

| 2-Nitrobenzaldehyde | NaOH / Methanol | Stirred at room temp. | Moderate to Good |

Table 1: Representative Claisen-Schmidt Condensation Reactions. Yields are generalized based on typical outcomes for analogous heterocyclic ketones. nih.govjchemrev.com

Alpha-Proton Reactivity

The protons on the methyl group adjacent to the carbonyl function (the alpha-protons) are acidic. This acidity is due to the electron-withdrawing inductive effect of the carbonyl oxygen and the ability of the resulting conjugate base (an enolate) to be stabilized by resonance.

In the presence of a base (e.g., OH⁻), an alpha-proton is abstracted to form a nucleophilic enolate ion. This enolate is the key reactive intermediate in the aforementioned Claisen-Schmidt condensation. jchemrev.com

The formation of the enolate allows the molecule to act as a nucleophile, attacking electrophilic centers. The reactivity of these alpha-protons is fundamental to many carbon-carbon bond-forming reactions, including aldol condensations, alkylations, and halogenations at the alpha-position under specific conditions.

Transformations of the Methoxy (B1213986) Group

The methoxy group at the C-3 position of the 1,2-oxazole ring is a key functional handle that can be subjected to various chemical transformations, primarily cleavage and derivatization. These reactions are crucial for the synthesis of analogs and for introducing further molecular diversity.

The cleavage of the methyl-oxygen bond in methoxy groups, particularly on aromatic and heteroaromatic systems, is a fundamental transformation in organic synthesis. While direct studies on this compound are not extensively detailed in the available literature, the reactivity can be inferred from general methodologies applied to aryl methyl ethers and related heterocyclic systems.

Common reagents used for the demethylation of aromatic ethers include strong acids like hydrogen bromide (HBr) or hydrogen iodide (HI), Lewis acids such as boron tribromide (BBr₃), and nucleophilic reagents like thiols. organic-chemistry.org For instance, 2-(diethylamino)ethanethiol has been presented as an effective reagent for the deprotection of various aromatic methyl ethers, yielding the corresponding phenols in good yields. organic-chemistry.org Another approach involves the use of phosphorus pentoxide in methanesulfonic acid, which can achieve demethylation followed by mesylation in a one-pot reaction. organic-chemistry.org

In the context of more sensitive substrates like carbohydrates, selective cleavage of methoxy groups adjacent to hydroxyl groups has been achieved through radical hydrogen abstraction. nih.govresearchgate.netresearchgate.net This method involves the generation of an alkoxyl radical from a nearby hydroxyl group, which then abstracts a hydrogen atom from the methoxy group, leading to an acetal that can be subsequently hydrolyzed. nih.govresearchgate.net While the subject molecule lacks an adjacent hydroxyl group for this specific pathway, it highlights that specialized, mild conditions can be developed for methoxy group cleavage.

Derivatization of the methoxy group itself is less common than cleavage. However, transformations of the resulting hydroxyl group after cleavage are extensive. The newly formed 3-hydroxy-1,2-oxazole moiety can be acylated, alkylated, or converted into other functional groups, providing a gateway to a wide range of analogs with potentially different chemical and biological properties.

| Reagent/Method | Transformation | Substrate Type | Typical Conditions | Reference |

| Boron Tribromide (BBr₃) | O-Demethylation | Aryl methyl ethers | DCM, low temperature | organic-chemistry.org |

| 2-(Diethylamino)ethanethiol | O-Demethylation | Aromatic methyl ethers | Reflux | organic-chemistry.org |

| PhI(OAc)₂-I₂ | Oxidative Transformation to Acetal | Methoxy groups adjacent to hydroxyls | Photochemical or thermal | researchgate.net |

| P₂O₅/Methanesulfonic Acid | Demethylation-Mesylation | Aryl methyl ethers | Heat | organic-chemistry.org |

Ring-Opening and Rearrangement Pathways of 1,2-Oxazoles

The 1,2-oxazole (isoxazole) ring, characterized by a weak N-O bond, is susceptible to various ring-opening and rearrangement reactions under different conditions, including basic, reductive, thermal, or photochemical stimuli. researchgate.net These pathways provide access to diverse acyclic and heterocyclic structures.

Base-Induced Ring Opening: Isoxazoles lacking a substituent at the C-3 position are readily attacked by bases, leading to the formation of β-cyanoenolates. thieme-connect.com In systems analogous to this compound, a strong base could potentially deprotonate the acetyl methyl group, but attack at the ring is also a consideration. Deprotonation at the C-2 position of the oxazole (B20620) ring (a related isomer) in the presence of a base can be accompanied by ring-opening to produce an isonitrile. cutm.ac.in

Reductive Ring Cleavage: The N-O bond of the isoxazole ring is susceptible to reductive cleavage. This can be achieved through various methods, including catalytic hydrogenation. This cleavage typically yields an enaminone, which is a versatile synthetic intermediate. For example, base-induced or reductive cleavage of isoxazole rings, followed by silylation, can afford bis(siloxy)butadienes. thieme-connect.com

Thermal and Photochemical Rearrangements: Isoxazoles can undergo thermal rearrangements. A notable example in a related system is the Cornforth rearrangement, which involves the thermal reorganization of 4-acyloxazoles where the acyl residue and the C-5 substituent exchange positions. wikipedia.org Photolysis of oxazoles can also lead to ring cleavage and rearrangement. tandfonline.com While specific studies on this compound are scarce, the general reactivity patterns of the isoxazole ring suggest that it could be a substrate for such transformations, leading to the formation of other heterocyclic systems or open-chain compounds.

| Reaction Type | Conditions | Intermediate/Product | Notes | Reference |

| Base-Induced Cleavage | Strong base (e.g., LDA) | β-Cyanoenolate | Primarily for 3-unsubstituted isoxazoles. | thieme-connect.com |

| Reductive Cleavage | Catalytic hydrogenation, etc. | Enaminone | The N-O bond is cleaved. | thieme-connect.com |

| Deprotonation/Ring Opening | Strong base (e.g., BuLi) | Isonitrile | Observed in the related oxazole system. | cutm.ac.in |

| Thermal Rearrangement | Heat | Rearranged isomer | e.g., Cornforth rearrangement in 4-acyloxazoles. | wikipedia.org |

Cycloaddition Reactions (e.g., Diels-Alder as diene or dienophile)

The participation of the 1,2-oxazole ring in cycloaddition reactions, particularly the Diels-Alder reaction, is a complex topic influenced by the electronic nature of the ring and its substituents.

Isoxazoles in Inverse-Electron-Demand Diels-Alder Reactions: The isoxazole ring can act as an electron-deficient azadiene, making it suitable for inverse-electron-demand hetero-Diels-Alder reactions. rsc.orgclockss.org When treated with electron-rich olefins, such as enamines, isoxazoles can undergo a [4+2] cycloaddition. rsc.org This reaction, often catalyzed by a Lewis acid like TiCl₄, initially forms an oxaza-bicyclo intermediate. rsc.org This intermediate subsequently undergoes ring-opening and elimination to yield highly substituted pyridines. wikipedia.orgrsc.org This pathway is a valuable tool for converting the isoxazole core into a pyridine ring. rsc.org However, the scope can be limited, with isoxazoles lacking a substituent at the C-5 position often showing better reactivity. rsc.org

Isoxazoles in Normal-Demand Diels-Alder Reactions: In contrast to their reactivity with electron-rich partners, isoxazoles are generally unreactive as dienes in normal-demand Diels-Alder reactions with typical electron-deficient dienophiles. acs.org Computational studies have investigated the reasons for this low reactivity. acs.org

Isoxazoles as Precursors for Dienes: An alternative strategy involves the ring-opening of the isoxazole to generate a highly reactive diene, which can then participate in a Diels-Alder reaction. As mentioned previously, the reductive or base-induced cleavage of isoxazoles can produce open-chain products like bis(siloxy)butadienes. thieme-connect.com These generated dienes are highly reactive in subsequent Diels-Alder reactions with dienophiles like acetylenes, providing a pathway to construct multifunctionalized aromatic rings. thieme-connect.com

The acetyl group at the C-5 position of this compound is an electron-withdrawing group, which would further decrease the electron density of the isoxazole ring, potentially influencing its behavior in cycloaddition reactions.

| Reaction Type | Role of Isoxazole | Partner | Product | Key Features | Reference |

| Inverse-Electron-Demand Diels-Alder | Diene (electron-deficient) | Enamine (electron-rich olefin) | Substituted Pyridine | Lewis acid catalysis (e.g., TiCl₄) is often used; proceeds via a bicyclic intermediate. | rsc.org |

| Normal-Demand Diels-Alder | Diene | Electron-deficient dienophile | No reaction (generally) | Isoxazoles are typically unreactive in this context. | acs.org |

| Ring Cleavage followed by Diels-Alder | Diene Precursor | Acetylenes | Polyfunctionalized benzene ring | Isoxazole is first opened to form a reactive diene (e.g., a siloxybutadiene). | thieme-connect.com |

Inability to Procure Spectroscopic Data for this compound

Despite extensive searches of scientific literature and chemical databases, specific experimental or computationally predicted spectroscopic data for the compound this compound could not be located. As a result, the generation of a detailed scientific article focusing on its structural elucidation as per the requested outline is not possible at this time.

The inquiry requested a comprehensive analysis of the compound based on advanced spectroscopic techniques, including detailed discussions on its Nuclear Magnetic Resonance (NMR) spectra (¹H, ¹³C, and 2D), Mass Spectrometry (MS) data including High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy. This level of detailed analysis necessitates access to specific spectral data—such as chemical shifts, coupling constants, fragmentation patterns, and vibrational frequencies—that are unique to the precise molecular structure of this compound.

The search protocol involved querying various scientific publication databases and chemical compound repositories. However, these searches did not yield any published studies containing the synthesis and subsequent spectroscopic characterization of this specific molecule. While data for structurally related compounds, such as those containing a methoxyphenyl group or alternative heterocyclic rings like thiazole (B1198619) and oxadiazole, are available, these are not applicable due to the strict requirement to focus solely on the title compound. The subtle differences in molecular structure would lead to significant variations in spectroscopic data, making any extrapolation scientifically inaccurate.

Furthermore, a targeted search for computationally predicted spectroscopic data for this compound also proved unsuccessful. Such theoretical studies can sometimes provide valuable insights in the absence of experimental findings, but no such analyses for this compound appear to be publicly available.

Without the foundational spectroscopic data, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detailed research findings. We regret that we are unable to fulfill this request at present and recommend monitoring scientific literature for future studies that may include the synthesis and characterization of this compound.

Advanced Spectroscopic and Structural Elucidation of 1,2 Oxazole Compounds

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for investigating the electronic structure of 1,2-oxazole (isoxazole) compounds. The absorption of UV or visible light by these molecules promotes electrons from a ground electronic state to a higher energy excited state. The resulting spectrum provides valuable information about the types of electronic transitions occurring and the extent of conjugation within the molecule.

The electronic spectrum of the isoxazole (B147169) ring is primarily characterized by high-energy π → π* (pi to pi antibonding) transitions, which are typically observed in the far-UV region. Theoretical and experimental studies on isoxazole and its derivatives have identified a broad absorption peak corresponding to a π → π* excitation. acs.org For the parent isoxazole, this transition occurs at approximately 6.3 eV (~197 nm). acs.org Additionally, the presence of heteroatoms (nitrogen and oxygen) with non-bonding electron pairs allows for n → π* (non-bonding to pi antibonding) transitions. These transitions are generally of lower energy (occur at longer wavelengths) and have a much lower intensity compared to π → π* transitions.

In a substituted molecule such as 1-(3-Methoxy-1,2-oxazol-5-yl)ethan-1-one, the UV-Vis spectrum is significantly influenced by the attached functional groups. The acetyl group (-C(O)CH₃) at the 5-position acts as a chromophore (a light-absorbing group) and an electron-withdrawing group. Its carbonyl moiety extends the π-conjugated system of the isoxazole ring. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic shift (a shift to a longer wavelength) of the primary π → π* absorption band into the near-UV region (200-400 nm).

The table below presents UV-Vis absorption data for various substituted oxazole (B20620) derivatives to illustrate the effect of different substituents on the electronic absorption maxima (λmax).

| Compound Class | Substituents | λmax (nm) | Solvent | Reference |

|---|---|---|---|---|

| N-Arylnaphtho[2,3-d]oxazol-2-amines | Varies (e.g., -H, -F, -OMe on N-phenyl ring) | ~330 | Chloroform | mdpi.com |

| N-Arylanthra[2,3-d]oxazol-2-amines | Varies (e.g., -H, -F, -OMe on N-phenyl ring) | 350-400 | Chloroform | mdpi.com |

| Substituted Oxazole Dyes | Complex aromatic systems | 355-495 | Chloroform, Acetonitrile | globalresearchonline.net |

X-ray Crystallography for Solid-State Molecular Architecture and Conformation (if applicable to specific derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions, which collectively define the molecular architecture and conformation.

A search of the current literature did not yield a specific single-crystal X-ray diffraction study for this compound. However, the solid-state structure can be inferred from crystallographic data of closely related isoxazole derivatives. The 1,2-oxazole ring is an aromatic heterocycle and is expected to be essentially planar. nih.gov The substituents at the 3- and 5-positions will adopt conformations that minimize steric hindrance and optimize electronic interactions.

For this compound, the methoxy (B1213986) group at C3 would likely exhibit a conformation where the methyl group is oriented to minimize steric clash with adjacent atoms. The acetyl group at C5 is also planar, but there may be a slight torsion angle between the plane of the acetyl group and the plane of the isoxazole ring. This rotation is influenced by crystal packing forces and potential intramolecular interactions.

In the crystalline lattice, molecules of this type are expected to pack in a manner dictated by intermolecular forces such as dipole-dipole interactions (due to the polar C=O and C-O bonds) and weaker van der Waals forces. Hydrogen bonding is also a critical factor in determining crystal packing; in this molecule, weak C-H···O and C-H···N hydrogen bonds are likely to form, linking adjacent molecules into a stable three-dimensional network. nih.gov

To illustrate the type of data obtained from such an analysis, the table below provides crystallographic information for a representative substituted isoxazole-containing compound studied by X-ray diffraction.

| Parameter | Value for DAT–NMe2 11b (an isoxazolyl-triazine derivative) nih.gov |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | Data not specified in abstract |

| b (Å) | Data not specified in abstract |

| c (Å) | Data not specified in abstract |

| α (°) | Data not specified in abstract |

| β (°) | Data not specified in abstract |

| γ (°) | Data not specified in abstract |

| Key Structural Features | The bicyclic core and isoxazole ring are planar. nih.gov |

| Key Intermolecular Interactions | Strong N-H···O hydrogen bonds and other noncovalent interactions form a supramolecular architecture. nih.gov |

Based on a comprehensive search for scientific literature, there are currently no specific computational and theoretical investigation papers available for the compound "this compound" that would allow for the creation of the detailed article as requested in the provided outline.

While there is a breadth of computational research on the broader class of 1,2-oxazole (isoxazole) derivatives, the strict requirement to focus solely on "this compound" cannot be met with the currently available scientific data. Generating the requested article would necessitate extrapolating from related but different compounds, which would violate the instruction to not introduce information outside the explicit scope of the specified molecule.

Computational and Theoretical Investigations of 1,2 Oxazole Systems

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope, providing a detailed view of the atomic-level movements of molecules over time. nih.gov For 1-(3-methoxy-1,2-oxazol-5-yl)ethan-1-one, MD simulations are instrumental in exploring its conformational landscape and understanding how it interacts with its environment, such as solvents or biological macromolecules. By repeatedly calculating the forces between atoms and updating their positions and velocities, MD generates a trajectory—a three-dimensional movie—of the molecule's behavior. nih.gov

In the context of conformational analysis, MD simulations can reveal the dynamic flexibility of the 1,2-oxazole system. While the core 1,2-oxazole ring is relatively rigid, the attached methoxy (B1213986) and ethanone (B97240) side chains possess significant rotational freedom. Simulations can map the potential energy surfaces associated with the rotation of these side chains, identifying low-energy, stable conformations and the energy barriers separating them. Studies on other heterocyclic systems have demonstrated the utility of MD in revealing solvent-induced conformational switches and transitions between different states. nih.gov For instance, simulations can track the dihedral angles of the C-O-C-H bonds in the methoxy group and the O=C-C-H bonds in the ethanone group to characterize their preferred orientations relative to the oxazole (B20620) ring. Furthermore, MD can be used to investigate more complex dynamics, such as the ring-opening and ring-closure pathways of the oxazole ring itself, which have been shown in theoretical studies to be ultrafast processes upon electronic excitation. researchgate.netiaea.org

Regarding intermolecular interactions, MD simulations provide critical insights into how this compound engages with surrounding molecules. By placing the molecule in a simulated box of solvent (e.g., water), the simulations can identify the primary sites of interaction and characterize the structure and dynamics of the solvation shells. Theoretical studies suggest that the nitrogen atom of the oxazole ring is a primary hydrogen bond acceptor. researchgate.net MD simulations can validate this by analyzing the radial distribution functions between the oxazole nitrogen and solvent hydrogen atoms, revealing the strength and geometry of these interactions. Similarly, the carbonyl oxygen of the ethanone group and the ether oxygen of the methoxy group are potential interaction sites that can be thoroughly investigated. These simulations are crucial for understanding the molecule's solubility, stability, and potential for molecular recognition.

| Simulation Aspect | Key Insights for this compound | Relevant Parameters to Analyze |

|---|---|---|

| Conformational Analysis | Characterization of the rotational freedom and preferred orientations of the methoxy and ethanone side chains. Exploration of potential, albeit high-energy, ring dynamics. researchgate.net | Dihedral angle distributions, potential energy surfaces, root-mean-square deviation (RMSD) of atomic positions. |

| Intermolecular Interactions | Identification of primary interaction sites (e.g., nitrogen, carbonyl oxygen) with solvent or other molecules. researchgate.net Characterization of hydrogen bonding networks and solvation structure. | Radial distribution functions (RDFs), coordination numbers, hydrogen bond lifetimes, interaction energies. |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Structural Descriptors

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. nih.govnih.gov These models are fundamental in medicinal chemistry and materials science for predicting the activity of new compounds, thereby saving significant time and resources in the drug discovery and development process. nih.govchemmethod.com For a class of molecules that includes this compound, QSAR studies can identify the key molecular features, or "descriptors," that govern a specific biological effect.

The development of a QSAR model involves several key steps. First, a dataset of structurally related compounds with experimentally measured biological activities is compiled. nih.gov For each molecule, a set of numerical descriptors is calculated. These descriptors quantify various aspects of the molecular structure, including:

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). They are crucial for understanding electrostatic and orbital-controlled interactions. tiikmpublishing.com

Steric Descriptors: These relate to the size and shape of the molecule, including molecular volume, surface area, and specific conformational indices. They are important for modeling how a molecule fits into a receptor binding site.

Hydrophobic Descriptors: The most common descriptor is LogP (the logarithm of the octanol-water partition coefficient), which quantifies the molecule's lipophilicity. This is critical for absorption, distribution, metabolism, and excretion (ADME) properties.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like branching and connectivity.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), k-Nearest Neighbors (kNN), or machine learning algorithms are used to build a mathematical equation linking a selection of these descriptors to the observed activity. chemmethod.comnih.gov For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. mdpi.com In a study on isoxazole (B147169) derivatives, CoMFA and CoMSIA models were used to generate 3D contour maps that visualize the regions where changes in steric and electrostatic fields would enhance or diminish biological activity. mdpi.com For this compound, such a model could indicate that increasing the steric bulk near the ethanone group is detrimental to activity, while placing an electronegative group near the methoxy substituent is favorable. mdpi.com The resulting QSAR model must be rigorously validated to ensure its statistical significance and predictive power for new, untested compounds. nih.gov

| Descriptor Type | Example Descriptor | Relevance for this compound |

|---|---|---|

| Electronic | Partial charge on oxazole Nitrogen | Quantifies its ability to act as a hydrogen/halogen bond acceptor. |

| Electronic | Dipole Moment | Indicates overall molecular polarity, influencing solubility and binding in polar environments. |

| Hydrophobic | LogP | Predicts membrane permeability and hydrophobic interactions within a binding pocket. |

| Steric | Molecular Volume | Relates to how well the molecule fits into a constrained space, such as an enzyme's active site. |

| Topological | Balaban Index | Describes molecular branching and complexity, which can be correlated with activity. tiikmpublishing.com |

Advanced Applications of 1,2 Oxazole Derivatives in Academic Research

Applications in Catalysis and Ligand Design

The inherent electronic features of the 1,2-oxazole ring, particularly the presence of nitrogen and oxygen heteroatoms, make its derivatives prime candidates for the design of specialized ligands for transition metal catalysis.

Development of 1,2-Oxazole-Based Ligands for Transition Metal Catalysis

Derivatives of 1,2-oxazole and the related 1,3-oxazole have been successfully employed as ligands in transition metal-catalyzed reactions, most notably in polymerization. The nitrogen atom in the oxazole (B20620) ring acts as an effective coordination site for metal centers. alfachemic.com Vanadium complexes featuring oxazole-oxazoline ligands have demonstrated significant catalytic activity in both ethylene polymerization and ethylene-norbornene copolymerization. mdpi.comresearchgate.net

The catalytic performance can be finely tuned by altering the substituents on the oxazole ring. For instance, in a study using vanadium complexes, the position of a methyl group on the 1,3-oxazole ring significantly influenced the catalyst's effectiveness and the microstructure of the resulting polymers. mdpi.comresearchgate.net Specifically, a vanadium complex with a ligand where the methyl group was at position 5 of the oxazole ring (L3-V) exhibited the highest activity in ethylene polymerization, reaching up to 4800 kg of polyethylene per mole of vanadium per hour (kgPE/molV·h). mdpi.com The steric hindrance introduced by this substitution pattern was thought to prevent coplanarity between the heterocyclic rings, impacting catalytic activity. mdpi.com

Similarly, vanadium and titanium complexes with 2-hydroxyphenyloxazoline ligands have been shown to be highly active catalysts. mdpi.com The electron-donating nature of the heteroatoms in these ligands helps to stabilize the active metal center. mdpi.com The versatility of oxazole-based ligands is further highlighted by their use in a variety of asymmetric synthesis reactions, including Diels-Alder reactions, Michael additions, and epoxidations. mdpi.com

| Catalyst | Ligand Structure Highlight | Activity (kgPE/molV·h) | Reference |

|---|---|---|---|

| L1-V | Unsubstituted Oxazoline Ring | 4100 | mdpi.com |

| L2-V | Methyl-Substituted Oxazoline Ring | 3150 | mdpi.com |

| L3-V | Methyl at Position 5 of Oxazole Ring | 4800 | mdpi.com |

Role as Intermediates and Building Blocks in Complex Molecule Synthesis

The 1,2-oxazole ring is a versatile synthon in organic chemistry, serving as a stable intermediate that can be transformed into various other functional groups. rsc.org One of the primary synthetic routes to 1,2-oxazoles is the reaction of a three-carbon component, such as a 1,3-diketone, with hydroxylamine (B1172632) hydrochloride. youtube.comnih.gov This method allows for the construction of the heterocyclic core, which can then be elaborated into more complex structures. nih.gov

The reactivity of the 1,2-oxazole ring allows for its use as a masked 1,3-dicarbonyl or β-hydroxy ketone. Reductive cleavage of the N-O bond, often achieved through catalytic hydrogenation, opens the ring to reveal these functionalities, which can then participate in subsequent reactions. This strategy is a cornerstone in the synthesis of complex natural products and pharmaceuticals.

Furthermore, 1,2-oxazole derivatives are employed in cycloaddition reactions. For example, they can be synthesized via 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes. nih.gov Conversely, the oxazole ring itself can act as a diene in Diels-Alder reactions, providing a pathway to substituted pyridines. pharmaguideline.comwikipedia.org The versatility of the oxazole core is also demonstrated in its use for creating unnatural amino acids and heterocyclic peptides, which are valuable tools in drug discovery. nih.gov Green chemistry approaches, such as using ultrasonic irradiation, have been developed to synthesize isoxazole (B147169) derivatives efficiently, simplifying reaction steps and expanding substrate applicability. nih.gov

Contributions to Materials Science and Engineering

The unique structural and electronic properties of 1,2-oxazole derivatives have led to their incorporation into a range of advanced materials, from polymers to fluorescent dyes.

Integration into Advanced Polymer Architectures

The 1,2-oxazole moiety and its isomers have been integrated into various polymer backbones to create materials with tailored properties. Poly(2-oxazoline)s (POx), for instance, are a class of polymers known for their biocompatibility and tunable properties, making them a potential alternative to poly(ethylene glycol) (PEG) in biomedical applications. nih.gov The properties of POx can be finely controlled by the choice of monomer, allowing for the synthesis of multi-block copolymers with varying degrees of hydrophilicity and functionality. nih.govmdpi.comugent.be

Amphiphilic block copolymers of poly(2-oxazoline)s can self-assemble in aqueous solutions to form micelles and other nanostructures, which are of great interest for drug delivery systems. mdpi.comsigmaaldrich.com The living cationic ring-opening polymerization of 2-oxazoline monomers provides excellent control over the polymer's molecular weight and architecture. nih.govacs.org By copolymerizing different 2-oxazoline monomers, researchers can create materials with desired glass transition temperatures, melting points, and amphiphilicity. acs.org

While much of the research focuses on the 1,3-oxazole isomer in poly(2-oxazoline)s, the 1,2-oxazole (isoxazole) and 1,2,4-oxadiazole motifs have also been used to construct π-conjugated polymers, indicating their potential in creating functional polymeric materials. rsc.org

Development of Fluorescent Dyes and Luminescent Materials

The rigid, planar structure and π-conjugated system of the oxazole ring make it an excellent chromophore. nih.gov Numerous 1,2-oxazole derivatives exhibit strong fluorescence and have been developed as dyes and luminescent probes. researchgate.netresearchgate.net Their photophysical properties, such as absorption and emission wavelengths, Stokes shift, and quantum yield, can be systematically tuned by introducing different substituents onto the oxazole core. researchgate.net

A key characteristic of many oxazole-based dyes is their solvatochromism—the change in their absorption or emission color with the polarity of the solvent. ufms.brufms.br This behavior arises from changes in the dipole moment of the molecule upon electronic excitation. For example, the oxazolone derivative 4-[(p-N,N-dimethylamino)benzylidene]-2-phenyloxazole-5-one exhibits positive solvatochromism in non-hydroxylic solvents and negative solvatochromism in protic solvents, indicating different solute-solvent interactions. ufms.brufms.br This sensitivity to the local environment makes them useful as fluorescent probes for studying biological systems or material properties. ufms.br

Theoretical and experimental studies on compounds like 5-phenyl-4-tosyloxazole (5POX) have shown that the excited state dipole moment is greater than the ground state, indicating increased polarity upon excitation, which is desirable for applications in organic light-emitting diodes (OLEDs). nih.gov

| Compound | Key Feature | Emission Range | Stokes Shift | Noteworthy Property | Reference |

|---|---|---|---|---|---|

| π-conjugated oxazole dyes | 2,5-disubstituted aryloxazole | Visible to 700 nm | Up to 208 nm | Strong solvatochromic fluorescence | researchgate.net |

| 5-phenyl-4-tosyloxazole (5POX) | Deep blue fluorophore | - | Bathochromic shift | Potential for deep blue OLEDs | nih.gov |

| Phenanthro[9,10-d]oxazole derivatives | Polycyclic aromatic moiety | - | - | Quantum yields approaching unity in non-polar solvents | researchgate.net |

| 4-[(p-N,N-dimethylamino)benzylidene]-2-phenyloxazole-5-one | Oxazolone derivative | - | - | Reversed solvatochromism (positive in aprotic, negative in protic solvents) | ufms.brufms.br |

Applications in Electronic Materials

The electron-accepting nature of the oxazole ring makes its derivatives suitable for use in organic electronic materials. π-conjugated polymers incorporating oxazole or related heterocyclic units are being explored for applications in organic thin-film transistors (OTFTs). mdpi.com

For example, polymers based on Benzo[1,2-d:4,5-d′]bis(oxazole) (BBO), which contains two oxazole rings fused to a benzene ring, have been synthesized and tested as p-type semiconductors in OTFTs. mdpi.com The inclusion of thiophene π-spacers in the polymer backbone was found to significantly enhance charge carrier mobility, with one derivative showing a hole mobility of 2.2 × 10⁻² cm² V⁻¹ s⁻¹. mdpi.com The planarity of the BBO unit and the ability to control intermolecular ordering through strategic placement of alkyl side chains are crucial for achieving good device performance. mdpi.com

Similarly, donor-acceptor copolymers incorporating other electron-deficient heterocycles like benzobisthiadiazole have shown that tuning the π-conjugated bridges can modulate the charge transport from p-type dominant to balanced ambipolar transport. rsc.org This principle of molecular design is directly applicable to polymers containing the 1,2-oxazole unit, highlighting their potential for creating a new generation of organic semiconductors for flexible and low-cost electronic devices.

Design of Supramolecular Systems and Crystal Engineering

The rational design of molecular crystals and supramolecular assemblies is a key focus of crystal engineering, aiming to create functional materials with tailored properties. The isoxazole ring is a valuable component in this field due to its defined geometry and capacity for hydrogen bonding and π–π stacking interactions. nsf.gov The nitrogen and oxygen atoms within the five-membered ring act as hydrogen bond acceptors, while the aromatic nature of the ring facilitates stacking interactions. nsf.gov

The self-assembly of small molecules through such non-covalent forces can lead to the formation of complex supramolecular structures, including gels and specifically designed crystal lattices. nsf.gov For instance, research on isoxazole glycoconjugates has demonstrated their ability to act as low molecular weight hydrogelators, forming reusable hydrogels capable of applications like dye removal. nsf.gov The isoxazole heterocycle, with its strong dipole moment, is instrumental in forming the self-assembled networks necessary for gelation. nsf.gov

Furthermore, morphological characterization of solid-state isoxazole-fused fullerene derivatives has revealed the formation of spherical and flower-like supramolecular assemblies. rsc.org In the context of 1-(3-Methoxy-1,2-oxazol-5-yl)ethan-1-one, the methoxy (B1213986) group's oxygen, the ketone group's oxygen, and the ring's nitrogen atom provide multiple sites for predictable hydrogen bonding. These features, combined with the ring's inherent properties, make it a promising candidate for designing novel co-crystals and functional materials where precise molecular arrangement is paramount.

Role in Agrochemical Research and Development

The isoxazole scaffold is a well-established pharmacophore in the agrochemical industry, forming the core structure of numerous commercial herbicides, fungicides, and insecticides. dntb.gov.uaresearchgate.net The inclusion of the isoxazole ring can enhance the physicochemical properties and biological efficacy of active compounds. researchgate.netnih.gov Derivatives of isoxazole are integral to a variety of agrochemicals, demonstrating the versatility of this heterocyclic system in crop protection. researchgate.net

Isoxazole derivatives have been successfully commercialized as both herbicides and insecticides, each targeting distinct biological pathways. dntb.gov.uaresearchgate.net

Herbicides: A significant class of isoxazole-based herbicides functions by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. cambridge.orgumn.eduresearchgate.net This enzyme is crucial for the biosynthesis of plastoquinones and tocopherols in plants. researchgate.net Inhibition of HPPD disrupts carotenoid biosynthesis, leading to the photo-oxidation and bleaching of chlorophyll, ultimately causing weed death. umn.eduresearchgate.net Isoxaflutole is a prime example of an isoxazole HPPD inhibitor used for selective pre-emergence control of grass and broadleaf weeds in crops like corn and sugarcane. cambridge.orgumn.eduresearchgate.net The development of crops tolerant to isoxaflutole further expands its utility in modern agriculture. cambridge.org

Insecticides: In the realm of insecticides, the related isoxazoline (B3343090) class has proven highly effective. nih.govresearchgate.net These compounds act as allosteric modulators of GABA-gated chloride channels in invertebrates. nih.govresearchgate.net By binding to the GABA receptors, they disrupt the normal flow of chloride ions, leading to hyperexcitation of the insect's nervous system and death. researchgate.net A notable advantage of isoxazoline insecticides, such as Isocycloseram, is their efficacy against pests that have developed resistance to older classes of insecticides like cyclodienes. nih.gov

The structure of this compound provides a foundational scaffold that can be chemically modified to explore new herbicidal or insecticidal agents, leveraging these established modes of action.

Table 1: Examples of Isoxazole-Based Agrochemicals

| Compound Name | Agrochemical Type | Mode of Action |

|---|---|---|

| Isoxaflutole | Herbicide | Inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) cambridge.orgumn.edu |

| Isocycloseram | Insecticide | GABA-gated chloride channel allosteric modulator nih.govresearchgate.net |

Exploration as Building Blocks for Unnatural Amino Acids and Peptide Mimetics

Unnatural amino acids (UAAs) are indispensable tools in medicinal chemistry and drug discovery, offering a way to create peptides and peptidomimetics with enhanced stability, novel conformations, and improved biological activity. nih.govbioascent.com The isoxazole moiety is a valuable scaffold for constructing these non-proteinogenic amino acids. nih.govresearchgate.net

The synthesis of densely functionalized, oxazole-containing amino acids has been well-documented. nih.govacs.org These heterocyclic amino acids serve as versatile building blocks for more complex molecules like macrocycles. nih.gov For example, 5-amino-3-methyl-isoxazole-4-carboxylic acid is a bifunctional isoxazole derivative that can be considered a non-proteinogenic β-amino acid. nih.gov Methods have been developed for its successful incorporation into peptide chains using solid-phase peptide synthesis, opening avenues for creating novel α/β-mixed peptides with unique structural and functional properties. nih.govnih.gov

The structure of this compound, with its ketone functional group, presents a clear synthetic handle. The ketone can be converted into an amino group through reductive amination or other established chemical transformations. This would yield a novel, chiral amino acid derivative carrying the 3-methoxy-isoxazole side chain, ready for use as a building block in peptide synthesis. nih.gov The incorporation of such UAAs can confer resistance to proteolytic degradation, a common limitation of natural peptide therapeutics. mdpi.com

DNA-Encoded Libraries (DELs) have emerged as a transformative technology in drug discovery, enabling the synthesis and screening of billions of molecules simultaneously. ncl.ac.ukrsc.org The core principle involves attaching a unique, amplifiable DNA barcode to each small molecule scaffold. ncl.ac.uk This allows for affinity-based selection against a protein target, followed by PCR amplification and sequencing of the DNA tags to identify the chemical structures of the binding molecules.

The successful construction of DELs relies on the availability of diverse chemical scaffolds that are amenable to DNA-compatible chemistry. ncl.ac.uk Privileged scaffolds, which are molecular frameworks known to be well-represented in bioactive compounds, are often used as the basis for these libraries. rsc.org Heterocyclic compounds, including isoxazoles, are frequently employed for this purpose.

A molecule like this compound can be adapted for DEL synthesis. A key requirement is a functional group, such as a carboxylic acid, that can be used to couple the molecule to an aminolinker-modified DNA strand. rsc.org The ethanone (B97240) side chain could be chemically modified to introduce such a linking point. Once attached to the DNA, further diversification could be achieved by reacting other functional groups on the isoxazole scaffold with various building blocks in a split-and-pool combinatorial synthesis approach. rsc.org The incorporation of isoxazole-based building blocks into DELs expands the chemical diversity of these libraries, increasing the probability of discovering novel, potent ligands for challenging biological targets.

Table of Compounds

Q & A

Q. What are the common synthetic routes for 1-(3-Methoxy-1,2-oxazol-5-yl)ethan-1-one, and how can reaction conditions be optimized?

The compound is typically synthesized via reactions between 3-methoxy-1,2-oxazole and ethanone derivatives. Key parameters include solvent choice (e.g., dichloromethane or ethanol), catalyst selection (e.g., p-toluenesulfonic acid), and temperature control. Optimization involves adjusting catalyst concentration (0.5–2 mol%) and reaction time (4–12 hours) to maximize yield (reported 65–80%) and purity. Post-synthesis purification via column chromatography or recrystallization is critical. Characterization by NMR, HPLC, and mass spectrometry validates structural integrity .

Q. How can researchers validate the antimicrobial activity of this compound, and what standard assays are recommended?

Antimicrobial activity is assessed using broth microdilution assays to determine Minimum Inhibitory Concentration (MIC). For Staphylococcus aureus and Escherichia coli, MIC values range from 0.0039–0.025 mg/mL . Standard protocols from the Clinical and Laboratory Standards Institute (CLSI) should be followed, including positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1%). Replicate testing (n ≥ 3) and statistical analysis (e.g., ANOVA) ensure reproducibility.

Q. What physicochemical properties are critical for characterizing this compound, and which analytical methods are most effective?

Key properties include solubility (in DMSO, ethanol), logP (~1.94), and topological polar surface area (56 Ų) . Analytical methods:

- HPLC : Purity assessment (C18 column, acetonitrile/water mobile phase).

- NMR : Confirmation of methoxy (-OCH₃) and ketone (C=O) groups.

- Mass Spectrometry : Exact mass verification (m/z 141.12) .

Advanced Research Questions

Q. How can structural modifications enhance the biological activity of this compound, and what positions on the oxazole ring are most amenable to substitution?

Modifications at the 3-methoxy or 5-acetyl positions are most impactful. For example:

- Replacing the methoxy group with amines or halides improves antibacterial potency .

- Introducing electron-withdrawing groups at the 5-position enhances antifungal activity. Computational tools (e.g., molecular docking) predict interactions with microbial enzymes like dihydrofolate reductase . SAR studies recommend prioritizing C-3 and C-5 for derivatization .

Q. How can contradictory MIC values across studies be resolved, and what experimental variables most significantly affect antimicrobial assays?

Discrepancies arise from variations in bacterial strains, inoculum size, and growth media (e.g., Mueller-Hinton vs. LB broth). To mitigate:

- Standardize inoculum density (1–5 × 10⁵ CFU/mL).

- Use CLSI-recommended media and incubation conditions (37°C, 18–24 hours).

- Validate compound solubility and stability in assay buffers. Contradictions in MICs against Mycobacterium tuberculosis (25–50 μg/mL) highlight strain-specific resistance mechanisms, necessitating genomic profiling of test strains .

Q. What computational methods are suitable for predicting the compound’s mechanism of action and off-target effects?

- Molecular Dynamics Simulations : Model interactions with bacterial membrane proteins (e.g., penicillin-binding proteins).

- QSAR Models : Correlate substituent electronegativity with activity trends.

- Docking Studies : Use software like AutoDock Vina to predict binding to fungal CYP51 (lanosterol 14α-demethylase) . Validate predictions with enzyme inhibition assays (e.g., IC₅₀ determination) .

Q. How can crystallographic data improve understanding of the compound’s reactivity and intermolecular interactions?

Single-crystal X-ray diffraction (performed with SHELXL or WinGX ) reveals bond lengths, angles, and packing motifs. For example, hydrogen bonding between the oxazole ring’s nitrogen and water molecules affects solubility. Crystallographic data also guide co-crystallization studies with target enzymes to elucidate binding modes .

Q. What strategies are effective in scaling up synthesis while maintaining high purity?

- Flow Chemistry : Continuous synthesis reduces side reactions (e.g., oxidation of the oxazole ring).

- Quality Control : In-line FTIR monitors reaction progress; preparative HPLC isolates >98% pure batches.

- Solvent Recycling : Ethanol or dichloromethane recovery reduces costs. Pilot-scale studies report 85% yield under optimized conditions .

Q. How does the compound’s stability under varying pH and temperature conditions impact its experimental applications?

Stability studies (pH 2–12, 25–60°C) show degradation at pH >10 (hydrolysis of the oxazole ring) and >50°C (ketone decomposition). Recommendations:

Q. What advanced spectroscopic techniques can elucidate its electronic structure and reaction pathways?

- 2D NMR (COSY, HSQC) : Assigns proton and carbon signals, confirming regiochemistry.

- Time-Resolved IR Spectroscopy : Tracks keto-enol tautomerism during reactions.

- XPS (X-ray Photoelectron Spectroscopy) : Analyzes electron density around oxygen and nitrogen atoms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.